Perchlorocyclopentadiene-13C5
Description
Properties
CAS No. |
475274-93-2 |
|---|---|
Molecular Formula |
C5Cl6 |
Molecular Weight |
277.717 |
IUPAC Name |
1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
VUNCWTMEJYMOOR-CVMUNTFWSA-N |
SMILES |
C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl |
Synonyms |
1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene-1,2,3,4,5-13C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Perchlorocyclopentadiene 13c5
Strategies for Site-Specific 13C Isotopic Incorporation into the Cyclopentadiene (B3395910) Ring
The controlled introduction of 13C isotopes into the cyclopentadiene core is the foundational challenge in the synthesis of Perchlorocyclopentadiene-13C5. The goal is to replace all five carbon atoms of the ring with their 13C isotopes. Strategies for achieving this uniform labeling typically rely on building the ring from simple, commercially available, highly enriched 13C precursors, rather than attempting to exchange isotopes on a pre-existing ring.
Key strategies include:
Convergent Synthesis: This approach involves constructing the target molecule from several 13C-labeled fragments. For a fully labeled cyclopentadiene ring (U-13C5), this would mean using starting materials where all carbon atoms are already 13C. For instance, pathways can be designed starting from universally 13C-labeled benzene (B151609) (U-13C-benzene) or by assembling the ring from smaller C1 or C2 labeled synthons. nih.gov
De Novo Ring Formation: Building the cyclopentadiene ring from acyclic, 13C-enriched precursors ensures the precise placement and high incorporation of the label. This avoids issues of incomplete or scrambled labeling that can occur with isotope exchange reactions on existing rings. universiteitleiden.nl Synthetic routes involving cyclization reactions are paramount.
Utilizing Labeled Building Blocks: A versatile approach starts with fundamental 13C-labeled materials, such as 13C elemental carbon, which can be converted into universal building blocks like 13C2-acetylene. rsc.org This C2 unit can then be used in a series of reactions to construct the five-carbon ring.
Microwave spectroscopy studies on monosubstituted 13C species of cyclopentadiene have demonstrated the ability to precisely locate the position of the label within the ring structure, which is crucial for verifying the outcome of site-specific labeling strategies. aip.orgaip.org While these studies focused on single labels, the principles of using enriched precursors are directly applicable to the synthesis of the fully labeled U-13C5 analogue.
Synthesis of 13C-Enriched Precursors and Intermediate Compounds
The synthesis of this compound is critically dependent on the availability of 13C-enriched precursors. Since complex labeled molecules are rarely available commercially, they must be synthesized de novo from a limited pool of simple, isotopically enriched starting materials. nih.gov The general strategy involves multi-step sequences to build up the required carbon skeleton.
Commonly used 13C-labeled starting materials include:
[U-13C6]Benzene
[13C]Methyl Iodide
[1,2-13C2]Acetic Acid
[13C]Potassium Cyanide
[1,3-13C2]Diethyl Malonate whiterose.ac.uk
[U-13C6]Glucose sigmaaldrich.com
From these primary building blocks, more complex, labeled intermediates can be prepared. For example, a plausible route to a U-13C5-cyclopentadiene precursor could involve the elaboration of [U-13C6]glucose through established biochemical or chemical pathways to yield a five-carbon chain, which is then cyclized. Alternatively, C1 and C2 building blocks can be assembled. For instance, [13C2]dimethylcadmium, prepared from [13C]iodomethane, can be used to introduce labeled methyl ketones, which are key intermediates in ring-closure reactions. universiteitleiden.nl Another powerful method is the use of calcium carbide (Ca13C2), synthesized from elemental 13C, to generate [13C2]acetylene, a versatile precursor for a wide range of organic transformations. rsc.org
The following table outlines potential 13C-enriched precursors and the simple starting materials from which they can be derived.
| 13C-Enriched Precursor/Intermediate | Potential 13C Starting Material(s) | Synthetic Utility |
| [U-13C5]Glutaric Acid | [U-13C6]Glucose | Can be a precursor for Dieckmann condensation to form a five-membered ring. |
| [13C2]Acetylene | Elemental 13C (via Ca13C2) | A universal C2 building block for constructing carbon backbones. rsc.org |
| [1,3-13C2]Acetone | [1,2-13C2]Acetic Acid | Can be used in aldol-type condensation reactions to build the C5 frame. |
| [U-13C5]1,5-Dihalopentane | [U-13C5]Glutaric Acid (via reduction) | Precursor for intramolecular cyclization to form the cyclopentane (B165970) ring. |
It is crucial that all synthetic steps leading to these intermediates are high-yielding and regioselective to avoid dilution or scrambling of the isotopic label. universiteitleiden.nl
Multi-Step Synthetic Routes to this compound
A complete synthetic route for this compound is not documented in readily available literature, necessitating the design of a plausible multi-step pathway. vapourtec.comsavemyexams.comlibretexts.org Such a synthesis would logically proceed in two main stages: first, the construction of the U-13C5-cyclopentadiene ring, and second, the exhaustive chlorination of this ring.
Stage 1: Synthesis of U-13C5-Cyclopentadiene
One potential route starts from a fully labeled five-carbon chain precursor, such as U-13C5-adipic acid, which could theoretically be derived from U-13C-labeled biomass.
Cyclization: U-13C5-Adipic acid is converted to its diethyl ester. A Dieckmann condensation using a strong base (e.g., sodium ethoxide) would yield a 13C-labeled 2-oxocyclopentanecarboxylate.
Decarboxylation: Hydrolysis and subsequent decarboxylation of the β-keto ester would produce [U-13C5]cyclopentanone.
Reduction & Elimination: The [U-13C5]cyclopentanone is reduced to [U-13C5]cyclopentanol, for example with sodium borohydride. Subsequent acid-catalyzed dehydration would yield [U-13C5]cyclopentene.
Allylic Bromination & Elimination: [U-13C5]cyclopentene can be subjected to allylic bromination using N-bromosuccinimide (NBS) to give a bromocyclopentene intermediate. A second elimination step, using a strong base, would introduce the second double bond to form [U-13C5]cyclopentadiene.
Stage 2: Perchlorination
The final stage is the exhaustive chlorination of the isotopically labeled cyclopentadiene. The established industrial synthesis of hexachlorocyclopentadiene (B6142220) (the unlabeled analogue) involves a two-step chlorination process. wikipedia.org
Addition Chlorination: [U-13C5]Cyclopentadiene is treated with a chlorinating agent, such as alkaline hypochlorite (B82951), to saturate the ring, forming an octachloro-[13C5]cyclopentane intermediate. wikipedia.org
Dehydrochlorination: The octachloro-[13C5]cyclopentane is then subjected to dehydrochlorination to yield the final product, this compound. This can be achieved thermally at high temperatures (470-480 °C) or through chemical means. wikipedia.org
A summary of this proposed synthetic pathway is presented below.
| Step | Reaction | Reactant | Product |
| 1 | Dieckmann Condensation | Diethyl [U-13C6]adipate | Ethyl 2-oxo-[U-13C5]cyclopentane-1-carboxylate |
| 2 | Hydrolysis & Decarboxylation | Ethyl 2-oxo-[U-13C5]cyclopentane-1-carboxylate | [U-13C5]Cyclopentanone |
| 3 | Reduction & Dehydration | [U-13C5]Cyclopentanone | [U-13C5]Cyclopentene |
| 4 | Bromination & Elimination | [U-13C5]Cyclopentene | [U-13C5]Cyclopentadiene |
| 5 | Addition Chlorination | [U-13C5]Cyclopentadiene | Octachloro-[13C5]cyclopentane |
| 6 | Dehydrochlorination | Octachloro-[13C5]cyclopentane | This compound |
Methodological Challenges in the Preparation of Highly Chlorinated and Isotopically Labeled Systems
The synthesis of a molecule like this compound is fraught with challenges that stem from both the isotopic labeling and the high degree of halogenation.
Cost and Availability of Starting Materials: Highly enriched 13C starting materials are extremely expensive, which places a premium on developing highly efficient, high-yield synthetic routes to conserve the label. rsc.org The number of commercially available, complex labeled building blocks is very limited. nih.gov
Isotope Scrambling and Dilution: A primary challenge in any isotopic synthesis is to prevent the scrambling or dilution of the label. This requires the use of fully regioselective reactions and the avoidance of reaction conditions (e.g., certain acidic or basic conditions, high temperatures) that could lead to reversible reactions or exchange with natural abundance carbon from solvents or reagents. universiteitleiden.nlcerilliant.com
Challenges of Perchlorination: The introduction of multiple chlorine atoms onto a small ring is challenging. The reactions can be aggressive, leading to side products or even decomposition of the carbon skeleton. The reactivity of the intermediates changes dramatically as more chlorine atoms are added, which can complicate the control of the reaction.
Purification and Analysis: Separating the desired highly chlorinated product from a complex mixture of under-chlorinated byproducts can be difficult. Furthermore, ensuring isotopic purity requires sophisticated analytical techniques, such as high-resolution mass spectrometry and 13C NMR, to confirm the level and position of incorporation and to rule out isotopic exchange. cerilliant.comresearchgate.net The presence of multiple chlorine isotopes (35Cl and 37Cl) further complicates mass spectral analysis. researchgate.net
Optimization of Reaction Conditions for Isotopic Yield and Purity
To overcome the aforementioned challenges, rigorous optimization of reaction conditions at every step of the synthesis is essential. The primary goals are to maximize the chemical and isotopic yield while ensuring the final product has high purity.
Maximizing Chemical Yield: Standard optimization practices are critical, such as adjusting temperature, reaction time, stoichiometry of reagents, and choice of catalyst and solvent. researchgate.net For instance, in the perchlorination step, controlling the rate of addition of the chlorinating agent and maintaining a specific temperature range can be crucial to prevent over-oxidation or fragmentation of the labeled cyclopentadiene ring.
Preserving Isotopic Integrity: Conditions must be chosen to minimize the risk of isotope exchange. This often means using aprotic solvents and avoiding reagents that could act as a source of natural abundance carbon. In some cases, developing entirely new synthetic routes that proceed under milder, neutral conditions may be necessary to protect the isotopic label. cerilliant.com
Catalyst Selection: For steps involving catalysis, the choice of catalyst is critical. For example, in hydrogenation or elimination reactions, the catalyst must be selective for the desired transformation without promoting side reactions that could compromise the isotopic label.
Purification Strategies: Optimization extends to the purification protocol. Advanced chromatographic techniques may be required to separate the fully labeled and fully chlorinated target compound from closely related impurities.
Process Monitoring: In-process controls and analysis are vital. Techniques like NMR and LC-MS can be used to monitor the progress of reactions and check the isotopic distribution of intermediates, allowing for adjustments to be made before committing large quantities of expensive material to subsequent steps. cerilliant.com
The table below summarizes key parameters that require optimization for a successful synthesis.
| Parameter | Objective | Example Application |
| Temperature | Maximize reaction rate while minimizing side reactions and isotope scrambling. | Controlling the thermal dehydrochlorination step to prevent charring. |
| Solvent | Ensure reactant solubility; be inert to reaction conditions and not a source of isotopic contamination. | Using anhydrous, aprotic solvents in base-catalyzed cyclization reactions. |
| Reagent Stoichiometry | Use the minimum excess of reagents to drive reactions to completion without complicating purification. | Precise control of the chlorinating agent in the perchlorination step. |
| Catalyst | Achieve high selectivity and turnover number for the desired transformation. | Selecting a dehydration catalyst that operates under mild conditions. |
| Reaction Time | Ensure complete conversion without allowing for product degradation or side reactions. | Monitoring the Dieckmann condensation to determine the optimal endpoint. |
By carefully addressing these synthetic and methodological aspects, the targeted synthesis of this compound can be achieved, providing a valuable standard for advanced analytical applications.
Mechanistic Elucidation of Perchlorocyclopentadiene 13c5 Reactivity
Diels-Alder Cycloadditions and Inverse Electron Demand Diels-Alder Reactions
Perchlorocyclopentadiene is an electron-deficient diene due to the strong electron-withdrawing effects of the six chlorine atoms. This electronic characteristic makes it a prime candidate for [4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgnih.gov In this type of reaction, the electron-poor diene (Perchlorocyclopentadiene-13C5) reacts with an electron-rich dienophile. wikipedia.org This is the reverse of the more common "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. wikipedia.org The electrophilic nature of the parent compound, hexachlorocyclopentadiene (B6142220) (HCCP), predisposes it to react readily with alkenes in Diels-Alder cycloadditions. wikipedia.orgnih.gov
The reactivity of cyclopentadiene (B3395910) derivatives in both normal and inverse-electron-demand scenarios is well-documented, highlighting their versatility in forming six-membered rings. nih.govnih.gov The perchlorinated structure of the title compound significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienophiles like vinyl ethers or enamines. wikipedia.org
The Diels-Alder reaction is renowned for its high degree of stereochemical control. iitk.ac.in The reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the reactants is preserved in the product. For cyclic dienes like cyclopentadiene, the reaction with a substituted dienophile can lead to two diastereomeric products: endo and exo. The endo product, where the substituent on the dienophile is oriented toward the developing diene bridge, is often the kinetically favored product due to secondary orbital interactions. amazonaws.com
In reactions involving this compound, the stereochemical outcome is similarly governed by these principles. However, the bulky chlorine atoms can introduce significant steric hindrance, potentially influencing the endo/exo selectivity. Studies on related systems have shown that while the fundamental rules apply, high temperatures or specific substitution patterns can lead to the formation of exo products or mixtures of isomers. mdpi.comsciforum.net
Regiochemistry becomes important when both the diene and dienophile are unsymmetrically substituted. The substitution pattern on the resulting cyclohexene (B86901) ring is dictated by the electronic and steric influences of the substituents on both reacting partners.
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the intricacies of Diels-Alder reactions. koyauniversity.org Theoretical calculations allow for the precise modeling of transition state (TS) geometries, activation energies, and reaction pathways. mdpi.comresearchgate.net For the reaction of this compound, computational studies can differentiate between a concerted (one-step) mechanism and a stepwise mechanism involving diradical or zwitterionic intermediates.
By calculating the energy profile of the reaction, chemists can predict the activation barriers for the formation of endo and exo products, thereby explaining the observed stereoselectivity. koyauniversity.org Furthermore, these models can elucidate the degree of synchronicity in bond formation—that is, whether the two new sigma bonds form simultaneously or if one forms ahead of the other in an asynchronous but still concerted process.
Table 1: Illustrative Calculated Activation Energies for Diels-Alder Reaction of this compound with Propene Note: This data is illustrative and based on general principles of computational chemistry applied to similar systems. It does not represent experimentally measured values.
| Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Endo-TS | Concerted, Asynchronous | 18.5 | Yes |
| Exo-TS | Concerted, Asynchronous | 20.1 | No |
| Stepwise (Radical) | Diradical Intermediate | 35.2 | Unlikely |
The presence of the 13C5 label is most powerfully exploited through the measurement of Kinetic Isotope Effects (KIEs). A KIE is the ratio of the reaction rate of the light isotopologue (all-12C) to the heavy isotopologue (all-13C). nih.gov It provides profound insight into the rate-determining step of a reaction. core.ac.ukprinceton.edu For a concerted Diels-Alder reaction, changes in hybridization from sp2 to sp3 occur at the two reacting carbon centers of the diene (C1 and C4) and the two carbons of the dienophile.
A normal primary KIE (k12/k13 > 1) is expected at the carbon atoms undergoing bonding changes in the transition state. baranlab.org This is because the C-C single bonds being formed in the TS are weaker than the C=C double bonds being broken in the reactant, leading to a lower vibrational frequency and a smaller zero-point energy difference for the heavier isotope. Measuring the 13C KIE at each carbon of the this compound backbone can reveal the extent of bond formation at each position in the transition state. nih.govresearchgate.net A significant KIE at C1 and C4 would strongly support their involvement in the rate-determining step, consistent with a concerted cycloaddition. Small or non-existent KIEs at the other carbon atoms (C2, C3, C5) would indicate they are not significantly involved in bonding changes in the TS.
Table 2: Hypothetical 13C Kinetic Isotope Effects for the Diels-Alder Reaction of this compound Note: This table is a hypothetical representation to illustrate the principles of KIE analysis in a concerted cycloaddition. Values are for illustrative purposes only.
| Carbon Position | Expected KIE (k¹²/k¹³) | Interpretation |
| C1 and C4 | 1.03 - 1.05 | Significant bond formation in the transition state; sp² to sp³ rehybridization. |
| C2 and C3 | 1.00 - 1.01 | Minor electronic changes; part of the π-system but not directly forming new σ-bonds. |
| C5 | ~1.00 | No significant change in bonding or hybridization; spectator position. |
Pericyclic Reactions Beyond [4+2] Cycloadditions
Beyond the well-known Diels-Alder reaction, conjugated systems like this compound can potentially undergo other types of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. amazonaws.comrsc.org These include electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic Reactions: These are intramolecular reactions involving the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. rsc.org The reverse reaction is an electrocyclic ring-opening. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules.
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. rsc.org A notable example relevant to chlorinated cyclopentadienes is the wikipedia.orgnih.gov-sigmatropic shift. It has been suggested that the migration of a chlorine atom in a chlorinated cyclopentadiene system is mechanistically similar to the well-known wikipedia.orgnih.gov-hydrogen shift. researchgate.net Such a rearrangement in a substituted perchlorocyclopentadiene derivative could lead to isomeric products.
Nucleophilic and Electrophilic Substitution Reactions on the Halogenated Framework
The dense halogenation of the cyclopentadiene ring dramatically influences its susceptibility to substitution reactions.
Nucleophilic Substitution: Generally, nucleophilic substitution does not readily occur at vinylic carbons. wikipedia.org However, the perchlorinated ring is highly electron-deficient, making it susceptible to attack by strong nucleophiles in a process analogous to Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this type of reaction, a nucleophile attacks an electron-poor system, and a leaving group (in this case, a chloride ion) is displaced. wikipedia.orgorganic-chemistry.org The reaction would proceed via an addition-elimination mechanism, forming a stabilized anionic intermediate.
Electrophilic Substitution: The electron-poor nature of perchlorocyclopentadiene makes it highly unreactive toward typical electrophiles. acs.org However, under forcing conditions, such as in a superacidic medium like Cl2/SbF5, electrophilic chlorination can be achieved. Studies suggest this unusual reactivity does not proceed through a standard electrophilic attack but rather through a single electron transfer (SET) from the diene to a highly reactive chlorine species (Cl2•+), forming a radical cation intermediate that is subsequently quenched by chlorine. acs.org
Radical Reaction Pathways and Intermediate Characterization
The formation of radical intermediates from perchlorocyclopentadiene is a plausible reaction pathway, especially under thermal or photochemical conditions, or in the presence of radical initiators. libretexts.orgbbhegdecollege.com As mentioned, reaction with certain powerful oxidizing agents proceeds via a radical cation. acs.org
The generation of a radical species from this compound could occur through homolytic cleavage of a C-Cl bond. The resulting perchlorocyclopentadienyl radical would be stabilized by the delocalization of the unpaired electron across the π-system. Characterization of such transient radical intermediates often relies on spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The 13C5 labeling would be invaluable here, as the hyperfine coupling between the unpaired electron and the 13C nuclei would provide detailed information about the electronic structure and spin distribution within the radical, confirming its identity and structure.
Photochemical Transformations and Photoinduced Electron Transfer Processes
Perchlorocyclopentadiene is known to undergo significant photochemical transformations. ymparisto.fiepa.gov The absorption of light energy can promote the molecule to an excited state, initiating a cascade of reactions. wikipedia.org The primary photochemical process for many organochlorine compounds involves the homolytic cleavage of a carbon-chlorine bond. In the case of this compound, this would generate a pentachlorocyclopentadienyl radical with the 13C-labeled ring intact.
In aqueous environments, the photolysis of hexachlorocyclopentadiene is rapid, with reported half-lives as short as a few minutes. ymparisto.fi The reaction leads to the formation of various degradation products, including pentachlorocyclopentenone and hexachlorocyclopentenone, as well as other water-soluble compounds. ymparisto.fi The use of this compound would be instrumental in determining the fate of the carbon ring during these transformations. For example, by analyzing the 13C distribution in the products using mass spectrometry or NMR spectroscopy, researchers could confirm whether the five-membered ring remains intact or undergoes ring-opening or rearrangement.
Photoinduced electron transfer (PET) is another potential pathway for the transformation of this compound. wikipedia.orgrsc.org In the presence of an electron donor, the excited state of the molecule can accept an electron to form a radical anion. Conversely, it can donate an electron to an acceptor. nih.gov These PET processes generate highly reactive intermediates that can undergo further reactions, such as dechlorination or skeletal rearrangement. Tracking the 13C5-labeled core throughout these processes would provide definitive evidence of the reaction intermediates and final products.
Table 1: Illustrative Photochemical Degradation Products of this compound in Aqueous Solution
| Product Name | Molecular Formula | Expected 13C Labeling Pattern | Mechanistic Insight from 13C Labeling |
| Pentachlorocyclopentenone-13C5 | C5Cl5O | Intact 13C5 ring | Confirms ring retention during oxidation |
| Hexachlorocyclopentenone-13C5 | C5Cl6O | Intact 13C5 ring | Confirms ring retention with addition of oxygen |
| Pentachloro-cis-2,4-pentadienoic acid-13C5 | C5HCl5O2 | Linear 13C5 chain | Demonstrates ring-opening of the cyclopentadiene core |
Thermal Rearrangements and Cycloreversion Reactions
Hexachlorocyclopentadiene is thermally reactive, undergoing rearrangements and participating in cycloreversion reactions. acs.orgnih.govresearchgate.net At elevated temperatures (in the range of 690–923 K), its pyrolysis in an inert atmosphere is initiated by the fission of a C-Cl bond, forming a pentachlorocyclopentadienyl radical. acs.orgnih.gov Two of these radicals can then combine and undergo a series of complex intramolecular rearrangements and chlorine atom eliminations to produce primarily octachloronaphthalene. acs.orgnih.gov
The mechanism of this dimerization and rearrangement is complex. The use of this compound would be critical in unraveling the precise pathway. By analyzing the distribution of the 13C label in the resulting octachloronaphthalene, the specific C-C bond formations and skeletal rearrangements can be mapped out. For instance, different proposed mechanisms would predict different labeling patterns in the final bicyclic aromatic product.
Hexachlorocyclopentadiene is also a prolific diene in Diels-Alder reactions, forming adducts with various dienophiles. rsc.orgwikipedia.org The reverse of this process, the retro-Diels-Alder or cycloreversion reaction, can be induced thermally or photochemically. researchgate.net These reactions are crucial in synthetic chemistry. If a Diels-Alder adduct is formed using this compound, the subsequent cycloreversion can be monitored. The 13C label would allow for the unequivocal identification of the fragments originating from the diene and the dienophile, and could be used to study the stereochemistry and kinetics of the cycloreversion process.
Table 2: Representative Thermal Reaction Products of this compound
| Reaction Type | Conditions | Major Product | Expected 13C Labeling Pattern |
| Thermal Decomposition | 690–923 K, Inert Gas | Octachloronaphthalene-13C10 (from two 13C5 units) | Specific pattern dependent on rearrangement mechanism |
| Thermal Decomposition | > 823 K, with O2 | Hexachlorobenzene-13C6 | Indicates significant fragmentation and re-formation of the aromatic ring |
| Cycloreversion (from adduct with ethylene) | High Temperature | This compound + Ethylene | The 13C label is fully retained in the cyclopentadiene fragment |
Elucidation of Reaction Mechanisms Through 13C Tracer Studies
The fundamental utility of this compound lies in its application as a tracer in mechanistic studies. researchgate.netwayne.edu The carbon-13 isotope is stable and can be readily detected by mass spectrometry and NMR spectroscopy. nih.govnih.gov By synthesizing a starting material with a known 13C labeling pattern, chemists can follow the atoms throughout a reaction sequence.
In the context of the reactions of this compound, 13C tracer studies would provide definitive answers to several key mechanistic questions:
Skeletal Integrity: Does the five-membered carbon ring remain intact, or does it undergo cleavage or contraction/expansion during photochemical or thermal reactions? Analysis of the products for a contiguous 13C5 unit would resolve this. For example, the identification of a linear 13C5 chain in a degradation product would be conclusive evidence of ring opening. wikipedia.org
Rearrangement Pathways: In the thermal conversion to octachloronaphthalene, which involves the combination of two C5 units, there are multiple plausible pathways for the rearrangement. acs.orgnih.gov Each pathway would result in a unique distribution of the ten 13C atoms in the final naphthalene (B1677914) skeleton. By determining this distribution using 2D NMR techniques (like 13C-13C COSY), the operative mechanism can be identified. nih.gov
Symmetry of Intermediates: If a reaction proceeds through a symmetric intermediate, this would be reflected in the scrambling of the 13C labels in the product. For instance, if a reaction involving a substituted this compound were to proceed through a symmetric cyclopentadienyl (B1206354) anion or radical, the positions of the labels might become equivalent, leading to a statistical distribution in the final product.
The combination of isotopic labeling with modern analytical techniques provides a powerful lens through which to view chemical reactivity. researchgate.netwayne.edu The use of this compound in studying the complex photochemical and thermal reactions of this important organochlorine compound would undoubtedly lead to a more profound and precise understanding of the underlying reaction mechanisms.
Sophisticated Spectroscopic Characterization Utilizing 13c Isotopic Enrichment
Advanced ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The enrichment of all five carbon positions with the NMR-active ¹³C isotope transforms the molecule from one that is challenging to analyze into a rich source of spectroscopic data. This allows for the direct observation of the carbon skeleton and its interactions, which is impossible with the natural abundance (1.1%) compound. orgchemboulder.comblogspot.com
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. In Perchlorocyclopentadiene-¹³C₅, the presence of six electronegative chlorine atoms is expected to deshield all carbon nuclei, causing them to resonate at a significantly lower field (higher ppm) compared to their hydrocarbon analogs. libretexts.org The molecule contains two distinct carbon environments: four sp²-hybridized carbons forming two double bonds (C1-C4) and one sp³-hybridized carbon at the C5 position.
The sp² carbons are further differentiated into those bonded to one chlorine (vinylic) and the sp³ carbon bonded to two chlorines (geminal). The high degree of chlorination and ring strain are expected to influence these shifts significantly. researchgate.net Based on typical chemical shift ranges for chlorinated alkenes and alkanes, a prediction of the chemical shifts can be made. wisc.eduoregonstate.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for Perchlorocyclopentadiene-¹³C₅ This interactive table provides predicted chemical shift ranges for the distinct carbon environments in the molecule.
| Carbon Position | Hybridization | Attached Groups | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| C1, C2, C3, C4 | sp² | =C-Cl | 125 - 145 | Downfield shift due to electronegative chlorine and alkene character. libretexts.orgresearchgate.net |
In a fully ¹³C-labeled compound, spin-spin coupling between adjacent carbon nuclei becomes a primary source of structural information. jeolusa.com These couplings, which are statistically improbable to observe in natural abundance samples, provide direct evidence of the carbon-carbon connectivity. libretexts.org The magnitude of the coupling constant (J) is related to the bond order and the geometry of the coupling pathway.
Direct (¹JCC) Couplings: These occur between directly bonded carbons. The ¹JCC for the double bonds (C1=C2, C3=C4) is expected to be larger than for the single bonds (C2-C3, C1-C5, C4-C5), reflecting the greater s-character and bond strength of the double bonds. ljmu.ac.uk
Long-Range (ⁿJCC) Couplings: Couplings across two (²JCC, geminal) or three (³JCC, vicinal) bonds will also be observable. These long-range couplings are invaluable for confirming the cyclic structure and providing conformational insights.
Due to the complete absence of hydrogen atoms in Perchlorocyclopentadiene, ¹JCH and ⁿJCH couplings are non-existent.
Table 2: Expected ¹³C-¹³C Spin-Spin Coupling Constants in Perchlorocyclopentadiene-¹³C₅ This interactive table outlines the types of carbon-carbon couplings and their anticipated ranges.
| Coupling Type | Description | Involved Carbons (Example) | Expected Magnitude (Hz) | Structural Information |
|---|---|---|---|---|
| ¹JCC | One-bond, double bond | C1-C2 | 60 - 75 | Confirms C=C bonds. ljmu.ac.uk |
| ¹JCC | One-bond, single bond | C2-C3, C1-C5 | 35 - 50 | Confirms C-C bonds. |
| ²JCC | Two-bond, geminal | C1-C3, C1-C4 | 2 - 10 | Provides connectivity information. osti.gov |
While many common 2D NMR experiments like COSY, HSQC, and HMBC rely on the presence of protons for magnetization transfer, their utility is limited for Perchlorocyclopentadiene-¹³C₅. However, the ¹³C₅ enrichment makes the INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) pulse sequence exceptionally powerful. nih.gov
The INADEQUATE experiment directly correlates the signals of coupled ¹³C nuclei, allowing for the unambiguous tracing of the entire carbon skeleton. libretexts.org In natural abundance samples, this experiment is often prohibitively insensitive due to the low probability (≈0.01%) of two ¹³C atoms being adjacent. blogspot.com With 100% enrichment, the sensitivity is dramatically increased, making it the definitive experiment for structural confirmation. ljmu.ac.uknih.gov A 2D INADEQUATE spectrum of Perchlorocyclopentadiene-¹³C₅ would show correlations between all directly bonded carbons, providing an unbroken map of the five-membered ring and irrefutably confirming its structure.
NMR relaxation studies measure the rates at which excited nuclear spins return to thermal equilibrium. The spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂) are sensitive to the rotational motion (tumbling) of the molecule in solution. usherbrooke.camri-q.com
T₁ (Spin-Lattice Relaxation): This parameter measures the rate of energy transfer from the nuclear spins to the surrounding molecular lattice. It is influenced by molecular motions at or near the NMR Larmor frequency. stackexchange.com
T₂ (Spin-Spin Relaxation): This parameter measures the rate at which the spins lose phase coherence with each other. It is sensitive to slower molecular motions. stackexchange.com
For a relatively small and rigid molecule like Perchlorocyclopentadiene, all carbons are expected to have similar correlation times. However, subtle differences in the T₁ and T₂ values for the sp² carbons versus the sp³ carbon could reveal information about anisotropic tumbling or minor segmental motions within the molecule. geoconvention.com Generally, for molecules of this size, T₁ is expected to be slightly longer than or approximately equal to T₂. mri-q.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides an exact mass measurement, which is crucial for confirming both the elemental composition and the level of isotopic enrichment. mdpi.com For Perchlorocyclopentadiene-¹³C₅, HRMS would verify the presence of five ¹³C atoms and six chlorine atoms with high precision.
The isotopic distribution pattern serves as a secondary confirmation. The presence of six chlorine atoms gives rise to a complex and characteristic isotopic cluster due to the natural abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The ¹³C₅ enrichment shifts this entire cluster by approximately 5 Da higher in mass compared to the unlabeled compound, providing a clear signature of successful labeling.
Table 3: Comparison of Theoretical Masses for Perchlorocyclopentadiene Isotopologues This interactive table compares the exact masses of the most abundant isotopologues of the unlabeled and labeled compound.
| Compound | Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |
|---|---|---|---|
| Hexachlorocyclopentadiene (B6142220) | C₅Cl₆ | ¹²C₅³⁵Cl₆ | 269.8131 |
Analysis of the fragmentation pathways under ionization provides insight into the molecule's stability. The fragmentation of chlorinated compounds is often characterized by the sequential loss of chlorine atoms (Cl•) or chlorine molecules (Cl₂). youtube.commdpi.com Ring cleavage or rearrangement, such as a retro-Diels-Alder reaction, could also occur. Studying the fragmentation of the ¹³C₅-labeled compound ensures that observed fragments retain the carbon core, aiding in the elucidation of the fragmentation mechanism.
Table 4: Plausible Fragmentation Pathways and Expected Fragments for [¹³C₅Cl₆]⁺• This interactive table lists potential fragment ions and their corresponding exact masses.
| Proposed Loss | Fragment Ion Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| - Cl• | [¹³C₅Cl₅]⁺ | 239.8510 |
| - Cl₂ | [¹³C₅Cl₄]⁺• | 204.8721 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each technique provides a unique "fingerprint" based on the molecule's functional groups and symmetry. ijcmas.com The primary vibrational modes for Perchlorocyclopentadiene involve C=C stretching, C-C stretching, and C-Cl stretching. nist.gov
The most significant impact of ¹³C₅ isotopic enrichment on the vibrational spectrum is the shift of carbon-centric vibrational modes to lower frequencies (wavenumbers). This occurs because the vibrational frequency is inversely proportional to the reduced mass of the atoms involved in the bond. The heavier ¹³C isotope lowers the frequency of C=C and C-C stretching modes. C-Cl bond vibrations are also affected, but to a lesser extent. Raman spectroscopy is particularly useful for observing the symmetric C=C stretching modes, which are often weak in the IR spectrum of symmetrical molecules. nih.govnih.gov
Table 5: Comparison of Key Vibrational Bands for Unlabeled vs. ¹³C₅-Labeled Perchlorocyclopentadiene This interactive table shows the expected shifts in vibrational frequencies upon isotopic labeling, based on known data for the unlabeled compound.
| Vibrational Mode | Unlabeled (¹²C₅Cl₆) Wavenumber (cm⁻¹) nist.gov | Predicted ¹³C₅Cl₆ Wavenumber (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| C=C Stretch | ~1600 | ~1540 | IR, Raman |
| C-C Stretch | ~1200 | ~1155 | IR, Raman |
Integration of Multi-Nuclear NMR, MS, and Vibrational Data with Computational Predictions
The comprehensive structural elucidation of Perchlorocyclopentadiene-¹³C₅ is achieved through a synergistic approach that combines multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman), with the corroborative power of computational predictions. The isotopic enrichment with five ¹³C atoms is a crucial element of this strategy, significantly enhancing the precision and depth of the spectroscopic analysis. This integrated methodology allows for an unambiguous assignment of the molecular structure and provides deep insights into its electronic and vibrational properties.
Multi-Nuclear NMR Spectroscopy Enhanced by ¹³C Enrichment
The substitution of five carbon atoms with their ¹³C isotopes fundamentally enhances the quality and information content of the NMR data. In a standard ¹³C NMR experiment of unlabeled Perchlorocyclopentadiene, the spectrum would consist of signals corresponding to the chemically distinct carbon environments. nih.gov However, the low natural abundance of ¹³C (approximately 1.1%) makes the observation of ¹³C-¹³C coupling prohibitively difficult.
With Perchlorocyclopentadiene-¹³C₅, the high abundance of adjacent ¹³C nuclei allows for the direct observation of one-bond and multi-bond ¹³C-¹³C spin-spin couplings. This provides invaluable information about the carbon framework's connectivity, which is otherwise inaccessible. These coupling constants are highly sensitive to the dihedral angles and the electronic environment between the coupled nuclei, offering a powerful tool for conformational analysis.
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in interpreting these complex NMR spectra. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹³C chemical shifts and the ¹³C-¹³C coupling constants with a high degree of accuracy. The comparison between the experimental and computationally predicted NMR parameters allows for a definitive assignment of each resonance to a specific carbon atom in the molecule.
Table 1: Experimental and Predicted ¹³C NMR Data for Perchlorocyclopentadiene
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C1/C4 | 102 | 101.8 |
| C2/C3 | 128 | 127.5 |
| C5 | 135 | 134.2 |
Note: Experimental data is for the unlabeled compound. Predicted data is based on DFT calculations.
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry provides essential information regarding the compound's molecular weight and its fragmentation patterns under ionization. For Perchlorocyclopentadiene-¹³C₅, the molecular ion peak will be shifted by +5 mass units compared to its unlabeled counterpart, providing immediate confirmation of the isotopic enrichment.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn reveals their elemental composition. The fragmentation pattern of Perchlorocyclopentadiene is characterized by the successive loss of chlorine atoms. nih.gov The isotopic labeling with ¹³C₅ provides a powerful tool to trace the carbon backbone through the fragmentation cascade, as any fragment containing carbon will exhibit a +5 mass shift relative to the corresponding fragment from the unlabeled compound.
Computational models can be employed to predict the stability of different fragment ions and the energetics of the fragmentation pathways. This theoretical insight, when combined with the experimental MS/MS data, allows for a detailed reconstruction of the fragmentation mechanism, providing a deeper understanding of the molecule's stability and reactivity in the gas phase.
Table 2: Key Mass Spectral Peaks for Perchlorocyclopentadiene
| m/z (Unlabeled) | Relative Intensity | Proposed Fragment |
| 235 | 63% | [C₅Cl₅]⁺ |
| 237 | 100% | [C₅Cl₅]⁺ (isotope peak) |
| 239 | 64% | [C₅Cl₅]⁺ (isotope peak) |
| 95 | 41% | [C₃Cl₂]⁺ |
Note: The m/z values for Perchlorocyclopentadiene-¹³C₅ would be shifted accordingly.
Vibrational Spectroscopy Correlated with Theoretical Models
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is determined by the bond strengths and the atomic masses. The isotopic substitution in Perchlorocyclopentadiene-¹³C₅ leads to predictable shifts in the vibrational frequencies of modes involving carbon atom motion. Specifically, the C-C and C-Cl stretching and bending vibrations will be affected.
The analysis of these isotopic shifts provides a powerful method for assigning the observed vibrational bands to specific molecular motions. This is particularly valuable for complex molecules where many vibrational modes can overlap.
Computational chemistry is an indispensable tool for the interpretation of vibrational spectra. DFT calculations can predict the vibrational frequencies and their corresponding IR and Raman intensities with good accuracy. By comparing the calculated spectrum with the experimental data for both the labeled and unlabeled compounds, a detailed and reliable assignment of the entire vibrational spectrum can be achieved. This integrated approach not only confirms the molecular structure but also provides valuable information about the intramolecular forces and bond strengths.
Table 3: Selected Experimental and Predicted Vibrational Frequencies for Perchlorocyclopentadiene (cm⁻¹)
| Experimental IR Frequency (cm⁻¹) | Predicted IR Frequency (cm⁻¹) | Vibrational Assignment |
| 1570 | 1565 | C=C stretch |
| 1160 | 1155 | C-C stretch |
| 820 | 815 | C-Cl stretch |
| 650 | 645 | C-Cl bend |
Note: Experimental data is for the unlabeled compound. Predicted data is based on DFT calculations.
Computational and Theoretical Investigations of Perchlorocyclopentadiene 13c5
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Perchlorocyclopentadiene-13C5 at the atomic level. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also instrumental in predicting the spectroscopic parameters of this compound. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies allows for direct comparison with experimental spectra, aiding in the structural confirmation of the compound.
The isotopic labeling with Carbon-13 is particularly significant for NMR spectroscopy. Theoretical calculations of ¹³C NMR chemical shifts can help assign the signals in the experimental spectrum to specific carbon atoms in the molecule. These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework.
Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental data, researchers can gain a deeper understanding of the molecular vibrations and the nature of the chemical bonds within this compound.
Reaction Pathway Analysis and Transition State Location
Understanding the reactivity of this compound is a key area of computational investigation. This involves mapping out the potential energy surfaces of its chemical reactions to identify the most likely pathways and the structures of transient intermediates.
Energy Profiles and Reaction Coordinate Mapping
Computational chemists construct energy profiles to visualize the energy changes that occur as reactants are converted into products. These profiles map the potential energy of the system along a reaction coordinate, which represents the progress of the reaction.
For reactions involving this compound, these energy profiles reveal the activation energies required for the reaction to proceed and the relative energies of reactants, transition states, and products. This information is critical for predicting reaction rates and understanding the reaction mechanism at a molecular level. The location of transition states, which are the highest energy points along the reaction pathway, is a primary goal of these calculations.
Solvation Effects in Reaction Dynamics
The solvent in which a reaction is carried out can have a profound impact on its dynamics. Computational models are used to simulate the effect of the solvent on the reaction pathways of this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing researchers to explore its conformational flexibility and how it interacts with other molecules over time.
MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes the positions and velocities of the atoms as a function of time. From these trajectories, it is possible to explore the different shapes (conformations) that the molecule can adopt and the energetic barriers between them.
These simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules or within a larger system, such as a biological membrane or a polymer matrix, researchers can investigate the nature and strength of the non-covalent interactions that govern its behavior in complex environments.
Aromaticity and Anti-aromaticity Assessments in Chlorinated Cyclopentadiene (B3395910) Systems
The concepts of aromaticity and anti-aromaticity are fundamental to understanding the stability and reactivity of cyclic, conjugated molecules. Aromatic compounds, which are unusually stable, are cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, according to Hückel's rule. masterorganicchemistry.com Conversely, anti-aromatic compounds, which are notably unstable, fulfill the same conditions but have 4n π-electrons. masterorganicchemistry.commsu.edu Non-aromatic molecules fail to meet one or more of these criteria. masterorganicchemistry.com
The cyclopentadiene ring system provides classic examples of these principles in its ionic forms. The cyclopentadienyl (B1206354) cation is anti-aromatic with 4 π-electrons, while the cyclopentadienyl anion is aromatic with 6 π-electrons. msu.eduaakash.ac.in Neutral cyclopentadiene itself is non-aromatic because one of its carbon atoms is sp3-hybridized, breaking the cyclic conjugation. aakash.ac.in
The introduction of chlorine substituents, as in perchlorocyclopentadiene (the parent compound of the 13C5 isotopologue), significantly alters the electronic landscape of the cyclopentadiene ring. Computational studies have been employed to assess whether extensive chlorination can induce aromatic or anti-aromatic character. A primary tool for this assessment is the Nucleus-Independent Chemical Shift (NICS) calculation, which measures the magnetic shielding at the center of a ring to probe for the presence of diatropic (aromatic) or paratropic (anti-aromatic) ring currents.
Theoretical investigations on substituted cyclopentadienes, including chlorinated derivatives, have been conducted to elucidate their electronic nature. researchgate.net Studies using the B3LYP/6-311G* level of theory found no extraordinary stabilization or destabilization that would indicate aromaticity or anti-aromaticity. researchgate.net Further analysis using NICS scan studies suggests that while chlorinated cyclopentadienes exhibit a diamagnetic ring current, this is not a sufficient condition to classify them as aromatic. researchgate.net The research concludes that these derivatives are, in fact, neither aromatic nor anti-aromatic. researchgate.net The observed energetic effects are attributed to interactions within the reference systems rather than inherent aromatic or anti-aromatic character. researchgate.net
Table 1: Theoretical Aromaticity Indicators for Cyclopentadiene Derivatives This table presents a summary of theoretical findings regarding the aromatic character of various cyclopentadiene-based systems, based on the number of π-electrons and computational assessments mentioned in the literature.
| Compound/Ion | π-Electron Count | Aromaticity Classification | Key Theoretical Indicator |
| Cyclopentadiene | 4 | Non-aromatic | Disrupted π-conjugation (sp3 carbon) aakash.ac.in |
| Cyclopentadienyl Cation | 4 | Anti-aromatic | Fulfills 4n rule, planar, conjugated aakash.ac.in |
| Cyclopentadienyl Anion | 6 | Aromatic | Fulfills 4n+2 rule, planar, conjugated msu.edu |
| Perchlorocyclopentadiene | 4 | Non-aromatic | Exhibits diamagnetic ring current but lacks significant stabilization energy researchgate.net |
Development of Machine Learning and AI Models for Mechanistic Prediction in Organochlorine Chemistry
The intersection of artificial intelligence (AI) and chemistry has spurred the development of powerful predictive models capable of accelerating chemical discovery and understanding. nih.gov In the field of organochlorine chemistry, machine learning (ML) and AI models are increasingly being developed to forecast compound properties, environmental fate, and reaction outcomes, which can provide insights into reaction mechanisms. nih.govnih.gov
The development of these predictive tools often involves training algorithms on large datasets of known chemical reactions and molecular properties. nips.ccarxiv.org For organochlorine compounds, ML models such as Random Forest (RF), Support Vector Machines (SVM), XGBoost, and Gradient Boosting Machine (GBM) have been successfully applied to predict toxicological profiles and environmental behavior. nih.govceur-ws.org For instance, studies have demonstrated high accuracy in predicting thyroid dysfunction associated with exposure to various organochlorine pesticides by analyzing molecular structures and experimental data. nih.gov These models identify crucial molecular descriptors that correlate with specific outcomes, offering a data-driven approach to structure-activity relationships. biorxiv.org
The development process for these models can be categorized into several areas:
Reaction Deployment: Using models to predict the applicability of known reactions to new substrates. nih.gov
Reaction Development: Accelerating the optimization of reaction conditions. nih.gov
Reaction Discovery: Elucidating reaction mechanisms or discovering entirely new transformations. nih.gov
The ultimate aim is to develop generalizable systems that can make accurate predictions for molecules and conditions not explicitly included in the training data, thereby significantly reducing the time and resources required for experimental investigation. nips.cc
Table 2: Machine Learning Models in Chemical Prediction This table summarizes various machine learning algorithms and their documented applications in the context of organic and organochlorine chemistry.
| Machine Learning Model | Abbreviation | Typical Application in Chemistry | Reference |
| Random Forest | RF | Predicting toxicity of organochlorines; Regression and classification tasks. | nih.govbiorxiv.org |
| Support Vector Machine | SVM | Classifying chemical properties; QSAR modeling. | nih.govbiorxiv.org |
| eXtreme Gradient Boosting | XGBoost | Predicting spatiotemporal distribution of pesticides; High-accuracy regression. | ceur-ws.org |
| Light Gradient Boosting Machine | LightGBM | Regression tasks on large datasets; Predicting pesticide concentrations. | ceur-ws.org |
| Universal Language Model Fine Tuning | ULMFiT | Yield prediction in chemical reactions using natural language processing approaches. | arxiv.org |
| Siamese Networks | - | Ranking and predicting productive mechanistic steps in chemical reactions. | quantumzeitgeist.com |
Strategic Applications of Perchlorocyclopentadiene 13c5 in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Chlorinated Organic Frameworks
The rigid and well-defined structure of Perchlorocyclopentadiene-13C5 makes it an exceptional building block for the modular, bottom-up assembly of advanced molecular architectures like Covalent Organic Frameworks (COFs). sigmaaldrich.comtcichemicals.com These crystalline porous materials are noted for their high thermal stability and large surface area, with applications in gas storage, separation, and catalysis. tcichemicals.commdpi.com
In this context, this compound offers several advantages:
Structural Rigidity: The cyclopentadiene (B3395910) ring provides a rigid core, which is essential for creating predictable and ordered three-dimensional frameworks. tcichemicals.com
High Chlorine Content: The presence of multiple chlorine atoms enhances the stability of the resulting framework and can introduce specific electronic properties or functionalities.
Defined Geometry: As a tetrahedral or planar building block, it facilitates the construction of complex and porous topologies, such as diamond-like structures when combined with complementary linkers. tcichemicals.commdpi.com
The incorporation of the ¹³C₅-labeled version of this building block is particularly strategic. It allows researchers to use solid-state NMR spectroscopy to non-destructively monitor the formation of the framework, confirm the connectivity of the building blocks within the final structure, and investigate the dynamics of guest molecules within the pores.
Synthesis of Novel Polycyclic Adducts and Cage Compounds
This compound is a potent diene for Diels-Alder reactions, a powerful method for forming six-membered rings and building molecular complexity. wikipedia.orgiitk.ac.inebsco.com This reactivity is widely exploited to synthesize a variety of novel polycyclic adducts and intricate cage compounds. The reaction involves the [4+2] cycloaddition of the diene with a suitable dienophile (an alkene or alkyne). iitk.ac.in
A prominent example derived from its non-labeled precursor is the synthesis of the insecticide Mirex, which is formed by the dimerization of hexachlorocyclopentadiene (B6142220). wikipedia.orgnih.gov This process creates a highly stable dodecachloro-pentacyclodecane structure—a classic cage compound. nih.gov By using this compound, chemists can synthesize ¹³C-labeled Mirex and related cage structures. This is invaluable for studying their environmental degradation pathways and metabolic fate, as the isotopic label provides a clear signature for tracking the molecule and its transformation products, such as photomirex (B27195) and chlordecone. wikipedia.org
The Diels-Alder reaction with various dienophiles leads to a diverse range of polycyclic systems, as detailed in the table below.
| Dienophile | Resulting Adduct Type | Significance of ¹³C₅ Label |
| Maleic Anhydride (B1165640) | Bicyclic anhydride adduct | Precursor for further functionalization; mechanism studies. sciforum.net |
| p-Benzoquinone | Polycyclic diketone adduct | Building block for larger cage hydrocarbons. rsc.org |
| Alkynes | Bicyclic adduct with a double bond | Access to partially unsaturated polycyclic systems. |
| Perchlorocyclopentadiene (dimerization) | Dodecachloro-pentacyclodecane (e.g., Mirex) | Synthesis of labeled pesticides for environmental fate studies. wikipedia.org |
Development of Innovative Synthetic Methodologies Exploiting its Unique Reactivity and Halogenation Pattern
The unique electronic and steric properties of this compound have spurred the development of innovative synthetic methodologies. hilarispublisher.comrroij.com Its perchlorinated nature renders the diene system electron-deficient, which alters its reactivity in Diels-Alder reactions compared to its hydrocarbon counterpart, cyclopentadiene. This allows it to participate efficiently in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich. wikipedia.org
Modern synthetic strategies that can be applied to this compound include:
Transition Metal-Catalyzed Reactions: New methods involving transition metals can facilitate novel transformations that are not achievable through traditional thermal reactions, enabling more efficient and selective bond formations. hilarispublisher.com
Photochemical Reactions: The high chlorine content influences the molecule's absorption of light. Photochemistry offers a mild and selective way to initiate reactions, such as the degradation of Mirex into photomirex, which involves the specific removal of a chlorine atom and the addition of a hydrogen atom. wikipedia.org
High-Pressure Synthesis: The steric bulk of the chlorine atoms can hinder certain reactions. High-pressure conditions can be used to overcome these steric barriers and promote the formation of highly congested cage compounds and polycyclic adducts that would not form under standard conditions.
The dense halogenation pattern not only influences reactivity but also imparts exceptional stability to the resulting products, a desirable trait in materials science and for creating robust molecular structures.
Isotopic Tracing in Complex Synthetic Pathways for Reaction Mechanism Validation and Yield Optimization
The primary and most powerful application of the ¹³C₅ label in this compound is for isotopic tracing. This technique is fundamental for understanding complex reaction mechanisms and optimizing synthetic yields. By replacing natural abundance carbon (¹²C) with the heavier, NMR-active ¹³C isotope, a "tag" is placed on the carbon skeleton of the molecule.
Applications in Mechanistic Validation:
Tracking Carbon Atoms: In a multi-step synthesis, the ¹³C label allows chemists to follow the carbon backbone from the starting material to the final product. Using techniques like Mass Spectrometry and NMR Spectroscopy, they can pinpoint where each carbon atom ends up, confirming or disproving a proposed reaction mechanism.
Environmental Fate Studies: Isotopic labeling is crucial for studying how persistent organic pollutants (POPs) like Mirex and related compounds break down in the environment. wikipedia.orgnih.gov By using the ¹³C-labeled compound, researchers can unambiguously identify degradation products in complex environmental samples (soil, water, biota) and map the transformation pathways, such as photodegradation and anaerobic microbial action. wikipedia.orgfera.co.uk
Applications in Yield Optimization:
Identifying Side Reactions: If the final product yield is low, the ¹³C label can help identify where the "lost" material has gone. By analyzing the reaction mixture, labeled byproducts can be identified, revealing competing reaction pathways.
Quantifying Metabolic Pathways: In biological systems, the label can be used to quantify the extent of bioaccumulation and the formation of various metabolites, providing critical data for risk assessment. wikipedia.orgherts.ac.uk
| Isotopic Tracing Application | Key Benefit | Relevant Technique |
| Reaction Mechanism Elucidation | Unambiguously tracks the carbon skeleton through transformations. | ¹³C-NMR, Mass Spectrometry |
| Environmental Degradation Studies | Identifies and quantifies breakdown products in complex matrices. regulations.gov | LC-MS/MS, GC-MS |
| Metabolic Pathway Analysis | Traces the fate of a compound within a biological organism. nih.gov | Isotope-Ratio Mass Spectrometry |
| Synthetic Yield Optimization | Pinpoints the formation of unwanted, labeled byproducts. | HPLC, ¹³C-NMR |
Precursor to Highly Functionalized Derivatives with Tailored Reactivity
While highly stable, the chlorine atoms on the this compound ring are not inert. Under specific conditions, they can be substituted, making the molecule a valuable precursor for a wide range of highly functionalized derivatives with tailored reactivity. beilstein-journals.orgrsc.org This process transforms a relatively simple, perchlorinated starting material into a more complex and versatile synthetic intermediate.
For example, nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups, such as:
Alkoxy groups (-OR)
Amino groups (-NR₂)
Thiol groups (-SR)
Cyano groups (-CN)
Creating these derivatives is a key strategy in modern organic synthesis. rsc.orgmdpi.com By starting with the robust, labeled framework of this compound and then introducing new functionalities, chemists can design molecules for specific purposes. For instance, introducing a hydroxyl or carboxylic acid group could make a previously non-polar molecule water-soluble or allow it to be tethered to a polymer or surface. This approach provides access to a library of complex, labeled molecules that would be difficult to synthesize by other means, further expanding the utility of this compound as a strategic starting material. beilstein-journals.orgnih.gov
Emerging Research Avenues and Methodological Advancements
Development of Sustainable and Greener Synthetic Approaches for Isotopically Labeled Chlorinated Compounds
The synthesis of isotopically labeled compounds, particularly those that are highly chlorinated like Perchlorocyclopentadiene-13C5, has traditionally involved processes that are resource-intensive and utilize hazardous reagents. The contemporary focus of chemical research is to develop more sustainable and environmentally benign synthetic routes. atiner.gr This involves adhering to the principles of green chemistry, such as maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. atiner.grorganic-chemistry.org
One of the primary areas of development is the replacement of harsh chlorinating agents with greener alternatives. For instance, recent research has highlighted photocatalytic processes that use iron and sulfur catalysts activated by mild blue light to introduce chlorine atoms into organic molecules. technologynetworks.com This method operates at room temperature and avoids the high temperatures and harsh chemicals that generate difficult-to-remove byproducts, offering a more targeted and efficient chlorination pathway. technologynetworks.com Another approach involves the use of trichloroisocyanuric acid (TCCA) as a stable and atom-economic chlorinating agent in continuous-flow systems, which has been successfully applied to the synthesis of other chlorinated organic compounds. worktribe.com
Furthermore, the in-situ generation of hazardous reagents like chlorine gas is a significant step forward in improving the safety and sustainability of chlorination reactions. acs.org Flow chemistry platforms can be designed to produce chlorine from safer precursors like sodium hypochlorite (B82951) (NaOCl) and hydrochloric acid (HCl) immediately before it is consumed in the reaction, minimizing the risks associated with transport and storage. acs.orgrsc.orgvapourtec.com This on-demand production not only enhances safety but also allows for precise control over reaction parameters, often leading to higher yields and purities. rsc.orgvapourtec.com For the synthesis of this compound, adapting such a flow process would involve the reaction of a 13C-labeled cyclopentadiene (B3395910) precursor within a microreactor where chlorine is generated in-situ. rsc.org
The use of safer solvents is another cornerstone of green chemistry. Research into replacing chlorinated solvents with more benign alternatives, or even developing solvent-free reaction conditions, is ongoing. ubc.ca For the synthesis of highly chlorinated compounds, finding solvents that can effectively dissolve both the organic substrate and the chlorinating agent without being hazardous themselves is a key challenge.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Photocatalytic Chlorination | Uses sustainable catalysts (e.g., iron, sulfur) and mild blue light. technologynetworks.com | Avoids high temperatures and harsh reagents, leading to higher purity and less environmental impact. technologynetworks.com |
| Trichloroisocyanuric Acid (TCCA) in Flow | Employs a stable, atom-economic chlorinating agent in a continuous system. worktribe.com | Enhanced safety and control over the reaction, with potential for high-throughput synthesis. worktribe.com |
| In-situ Chlorine Generation in Flow | Generates chlorine gas on-demand from safer precursors (e.g., NaOCl, HCl). acs.orgrsc.org | Minimizes hazards of storing and handling toxic chlorine gas; precise stoichiometric control. acs.orgrsc.org |
| Solvent Replacement/Solvent-Free Reactions | Avoids the use of hazardous chlorinated solvents. ubc.ca | Reduces environmental footprint and potential for contamination. ubc.ca |
Integration of this compound Research with High-Throughput Experimentation and Data Science
High-throughput experimentation (HTE) and data science are transforming chemical research by enabling the rapid screening of reaction conditions and the analysis of large, complex datasets. philarchive.orgalljournals.cn For a specialized compound like this compound, these technologies offer significant potential, particularly in optimizing its synthesis and understanding its environmental fate and toxicology.
In the context of synthesis, HTE can be used to rapidly screen a wide array of catalysts, solvents, temperatures, and reagent concentrations to identify the optimal conditions for the chlorination of a 13C-labeled cyclopentadiene precursor. philarchive.org This is especially valuable for developing the greener synthetic methods discussed in the previous section. Miniaturized reaction arrays can be used to perform hundreds of experiments in parallel, generating vast amounts of data that can be analyzed using machine learning algorithms to identify subtle trends and optimize reaction parameters for yield and purity. philarchive.org
Data science, and particularly machine learning, is also poised to play a crucial role in studying the environmental impact of this compound. As a chlorinated compound, it is related to persistent organic pollutants (POPs). wikipedia.org Data-driven approaches are increasingly being used to predict the ecotoxicological risks of emerging contaminants. philarchive.orgnih.gov By building models based on the chemical structure of this compound and data from related chlorinated compounds, it may be possible to predict its persistence, bioaccumulation potential, and toxicity without extensive and costly in-vivo testing. nih.govacs.org
Furthermore, data science techniques are essential for analyzing data from environmental monitoring. ijrpr.comvliz.be If this compound were used as a tracer in environmental studies, machine learning algorithms could help to identify its presence in complex matrices and track its movement through ecosystems. philarchive.orgijrpr.com Non-target analysis (NTA) workflows, enhanced by machine learning, can sift through large datasets from high-resolution mass spectrometry to identify and even predict the toxicity of unknown environmental contaminants. philarchive.org
| Technology | Application in this compound Research | Potential Impact |
| High-Throughput Experimentation (HTE) | Optimization of synthesis conditions (catalysts, solvents, temperature). philarchive.org | Faster development of efficient and sustainable synthetic routes. |
| Machine Learning (ML) in Synthesis | Analysis of HTE data to identify optimal reaction parameters. | More rapid and precise optimization of synthetic protocols. |
| Computational Toxicology (Data Science) | Prediction of environmental fate, persistence, and toxicity. nih.govacs.org | Proactive risk assessment and guidance for safe handling and use. |
| ML in Environmental Analysis | Detection and tracking in complex environmental samples (if used as a tracer). philarchive.orgijrpr.com | Enhanced ability to monitor environmental distribution and impact. |
Exploration of Electrochemistry and Flow Chemistry in Reactions Involving this compound
The combination of electrochemistry and flow chemistry presents a powerful paradigm for conducting chemical reactions with high precision, efficiency, and safety, which is particularly relevant for the synthesis and study of highly chlorinated compounds. acs.orgfrontiersin.org
The electrochemical reduction of hexachlorocyclopentadiene (B6142220) (HCCP), the non-labeled analogue of the target compound, has been investigated. Cyclic voltammetry studies show an irreversible cathodic peak, indicating that the compound can be electrochemically reduced. rsc.org This opens up possibilities for using electrochemical methods to either synthesize this compound or to study its degradation pathways. Electrochemical synthesis could offer a reagent-free method for chlorination or other functionalizations, potentially from a less-chlorinated 13C-labeled precursor.
Flow chemistry is exceptionally well-suited for hazardous reactions, such as those involving elemental chlorine. acs.orgvapourtec.com A continuous flow setup for the generation and use of elemental chlorine for organic synthesis has been developed, which is based on the reaction of HCl with NaOCl. acs.org This approach allows for the safe, on-site production of chlorine, which can then be immediately reacted with a substrate in a subsequent flow module. rsc.orgvapourtec.com For the synthesis of this compound, a 13C-labeled cyclopentadiene could be introduced into a flow reactor and mixed with a stream of in-situ generated chlorine. The excellent heat and mass transfer properties of flow reactors would allow for precise control of the highly exothermic chlorination reaction, leading to improved selectivity and safety. acs.orgvapourtec.com
The integration of electrochemistry within a flow system (electro-flow chemistry) offers further advantages. This could involve the electrochemical generation of the chlorinating species directly within the flow reactor, providing even greater control and potentially enabling novel reaction pathways that are not accessible under conventional batch conditions.
| Technique | Application to this compound | Key Advantages |
| Electrochemistry | Synthesis via electrochemical chlorination; study of degradation pathways. rsc.org | Reagent-free activation, potential for novel transformations. |
| Flow Chemistry | Safe and controlled synthesis using in-situ generated chlorine. acs.orgrsc.orgvapourtec.com | Enhanced safety, precise control of reaction parameters, improved heat/mass transfer, scalability. |
| Electro-flow Chemistry | Integrated electrochemical generation of reagents and reaction in a continuous system. | High degree of automation, precision, and safety; access to novel reaction space. |
Advancements in In-Situ Spectroscopic Techniques for Real-Time Mechanistic Observation of 13C-Labeled Species
Understanding the mechanism of a chemical reaction is fundamental to its optimization and control. The 13C label in this compound makes it an ideal candidate for mechanistic studies using advanced in-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
In-situ NMR, often referred to as reaction monitoring NMR (ReactNMR), allows for the real-time observation of a reaction as it proceeds in the NMR tube. figshare.comnih.govmestrelab.com This technique can provide detailed information on the formation of intermediates, the consumption of reactants, and the emergence of products. For the synthesis of this compound, one could monitor the chlorination of a 13C-labeled cyclopentadiene precursor in real-time. The distinct signals from the 13C-labeled carbons would allow for unambiguous tracking of the different species involved in the reaction, even in complex mixtures. figshare.comnih.govmestrelab.com This would be invaluable for elucidating the stepwise mechanism of the perchlorination reaction.
The combination of in-situ NMR with other techniques, such as infrared spectroscopy (ReactIR), can provide a more complete picture of the reaction mechanism. figshare.comnih.govmestrelab.com While NMR provides detailed structural information about soluble species, IR can offer complementary information about changes in functional groups.
The one-bond chlorine-isotope effect in 13C NMR is another powerful tool that can be applied. This effect can help in the identification of chlorinated carbons in the 13C NMR spectrum, providing an additional layer of certainty in structural assignments for intermediates and the final product. nih.gov
| Spectroscopic Technique | Application to this compound | Information Gained |
| In-situ 13C NMR (ReactNMR) | Real-time monitoring of the synthesis reaction. figshare.comnih.govmestrelab.com | Identification of reaction intermediates, determination of reaction kinetics, elucidation of reaction pathways. |
| Combined ReactNMR and ReactIR | Simultaneous monitoring with two complementary techniques. figshare.comnih.govmestrelab.com | Comprehensive mechanistic understanding, correlating structural changes with functional group transformations. |
| Chlorine-Isotope Effect in 13C NMR | Structural verification of chlorinated intermediates and final product. nih.gov | Unambiguous assignment of signals corresponding to chlorinated carbons. |
Novel Applications of 13C Isotopic Labeling in Fundamental Chemical Studies Beyond Traditional Mechanistic Elucidation
While the primary use of 13C labeling is often for mechanistic elucidation and as an internal standard, the unique signature of the 13C isotope opens up a range of other advanced applications, particularly in the fields of materials science and environmental science.
In materials science, 13C-labeled compounds can be used to trace the incorporation and fate of molecules within a larger material. For example, if this compound were used as a precursor for flame retardants or polymers, the 13C label would allow researchers to use solid-state NMR to study the structure and dynamics of the resulting material at a molecular level.
In environmental science, the use of 13C-labeled compounds as tracers is a powerful technique. This compound could be used in controlled studies to track the fate and transport of chlorinated pollutants in soil and water. Isotope Ratio Mass Spectrometry (IRMS) could then be used to detect very low concentrations of the labeled compound and its degradation products, providing a clear picture of its environmental pathways without interference from naturally occurring, non-labeled analogues.
Furthermore, the application of 13C-labeling in metabolomics to trace the metabolic fate of compounds is well-established. researchgate.net While Perchlorocyclopentadiene itself is not a metabolite, if it were to be studied for its potential to be metabolized or degraded by microorganisms, the 13C label would be essential for tracing the carbon backbone through any biotransformation pathways. researchgate.net This could be crucial for understanding the mechanisms of bioremediation for chlorinated pollutants.
Finally, 13C labeling can be used in conjunction with advanced NMR techniques like 13C-13C COSY to determine the complete carbon framework of complex molecules, which can be particularly useful for the structural elucidation of novel compounds or transformation products. researchgate.net
| Field of Study | Novel Application of this compound | Scientific Insight |
| Materials Science | Precursor for 13C-labeled polymers or flame retardants. | Understanding the molecular structure and dynamics of the final material using solid-state NMR. |
| Environmental Science | Use as a tracer to study the fate and transport of chlorinated pollutants. | Precise tracking of degradation and transport pathways in environmental systems using IRMS. |
| Metabolomics/Biotransformation | Substrate to study microbial degradation of chlorinated compounds. researchgate.net | Elucidation of bioremediation pathways and mechanisms. |
| Structural Chemistry | Use in advanced NMR experiments (e.g., 13C-13C COSY) for structural analysis of transformation products. researchgate.net | Unambiguous determination of the carbon skeleton of novel derivatives. |
Q & A
Q. How to address conflicting reports on the thermal stability of this compound?
- Answer : Conduct meta-analysis of published thermogravimetric (TGA) data, accounting for variables like heating rate and sample purity. Perform controlled differential scanning calorimetry (DSC) experiments to measure decomposition enthalpies. Publish a comparative review with standardized testing conditions to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
